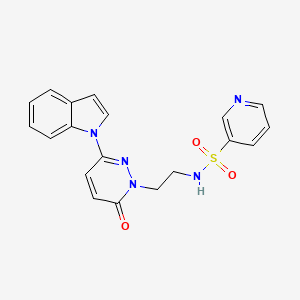
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)éthoxy)éthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides It features a pyrrolidine-2,5-dione moiety linked to a benzenesulfonamide group through an ethoxyethyl chain
Applications De Recherche Scientifique
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticonvulsant and analgesic properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Material Science: It is investigated for its role in the synthesis of advanced materials with specific properties.
Mécanisme D'action
Target of Action
The primary targets of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide are currently unknown. This compound is a derivative of 2,5-dioxopyrrolidin-1-yl , which is a common building block in organic synthesis . .
Mode of Action
It is possible that the compound interacts with its targets through covalent bonding, given the presence of the reactive 2,5-dioxopyrrolidin-1-yl group . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Moiety: This can be achieved by reacting succinic anhydride with ammonia or an amine to form the pyrrolidine-2,5-dione structure.
Linking the Ethoxyethyl Chain: The pyrrolidine-2,5-dione is then reacted with an ethoxyethyl halide under basic conditions to introduce the ethoxyethyl chain.
Sulfonamide Formation: Finally, the ethoxyethyl-pyrrolidine-2,5-dione intermediate is reacted with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolidine-2,5-dione moiety can be involved in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Yields substituted sulfonamide derivatives.
Oxidation: Produces oxidized forms of the pyrrolidine-2,5-dione.
Reduction: Results in reduced forms of the pyrrolidine-2,5-dione.
Hydrolysis: Generates amine and sulfonic acid derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share the pyrrolidine-2,5-dione moiety but differ in their alkyl side chains.
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide: This compound has a trifluoromethoxy group instead of a benzenesulfonamide group.
Uniqueness
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide is unique due to its specific combination of the pyrrolidine-2,5-dione and benzenesulfonamide moieties, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-13-6-7-14(18)16(13)9-11-21-10-8-15-22(19,20)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEBVKDUUJFKFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2413990.png)
![N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide](/img/structure/B2413992.png)



![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)

![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)
![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2414011.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)
